molecular formula C21H42O2 B3044313 Methyl 18-methylnonadecanoate CAS No. 65301-91-9

Methyl 18-methylnonadecanoate

Cat. No.: B3044313
CAS No.: 65301-91-9
M. Wt: 326.6 g/mol
InChI Key: IVHQIMJNEKWLSS-UHFFFAOYSA-N
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Description

Methyl 18-methylnonadecanoate is an organic compound with the molecular formula C21H42O2 and a molecular weight of 326.5570 g/mol . . This compound is a methyl ester derivative of a branched fatty acid and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 18-methylnonadecanoate can be synthesized through the esterification of 18-methylnonadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 18-methylnonadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 18-methylnonadecanoate serves as a reference standard in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS). Its use as a standard allows for the accurate quantification and identification of fatty acid methyl esters in complex mixtures, which is crucial for various chemical analyses.

Biology

In biological research, this compound is studied for its role in lipid metabolism and its presence in biological membranes. Its structural properties may influence membrane fluidity and permeability, impacting cellular functions and signaling pathways. Research indicates that it could modulate interactions with specific receptors involved in lipid metabolism .

Medicine

This compound is being investigated for potential therapeutic effects . Studies suggest it may act as a biomarker for certain diseases, providing insights into metabolic disorders or conditions related to lipid metabolism . Additionally, its antioxidant properties have been explored for potential applications in anti-inflammatory and anticancer therapies .

Industry

This compound finds applications across various industries:

  • Cosmetics : Used as an emollient and skin-conditioning agent due to its moisturizing properties.
  • Lubricants : Its unique structure contributes to the formulation of high-performance lubricants.
  • Food Industry : Investigated for its potential use as a food additive or flavoring agent due to its fatty acid profile .

Case Study 1: Antimicrobial Properties

A study evaluating the antimicrobial efficacy of various compounds included this compound among other constituents extracted from plants. The compound was identified through GC-MS analysis and showed promising antimicrobial activity against several pathogens, indicating its potential use in developing natural antimicrobial agents .

Case Study 2: Therapeutic Applications

Research highlighted the antioxidant and anti-inflammatory properties of this compound derived from medicinal plants. The compound exhibited significant therapeutic functions, including inhibition of inflammatory pathways and potential anticancer effects, suggesting avenues for further pharmacological exploration .

Mechanism of Action

The mechanism of action of methyl 18-methylnonadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. The compound may also interact with specific receptors and signaling pathways, influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 18-methylnonadecanoate is unique due to the presence of a methyl group at the 18th position, which can influence its physical and chemical properties, such as melting point, solubility, and reactivity. This structural feature may also affect its biological activity and interactions with other molecules .

Biological Activity

Methyl 18-methylnonadecanoate, also referred to as nonadecanoic acid, 18-methyl-, methyl ester, is a long-chain fatty acid ester with significant biological activity. This compound is characterized by its unique branched structure at the 18th carbon position, which may influence its solubility, melting point, and various biological interactions. This article explores the biological activity of this compound, including its therapeutic potential, mechanisms of action, and relevant research findings.

Antioxidant and Anti-inflammatory Properties

Recent studies indicate that this compound exhibits significant antioxidant and anti-inflammatory properties. Research has shown that this compound can inhibit the formation of arachidonic acid, a precursor to various inflammatory mediators. This inhibition suggests potential therapeutic applications in managing inflammatory diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In one study, extracts containing this compound were tested against bacterial strains such as E. coli and S. aureus. The results indicated that certain fractions containing this compound displayed notable antibacterial activity, with minimum inhibitory concentrations (MICs) being determined through macrobroth dilution methods .

Anticancer Potential

The anticancer properties of this compound have been explored through in silico studies and laboratory assays. Molecular docking studies demonstrated its potential to inhibit target proteins associated with cancer progression. The MTT assay results indicated cytotoxic effects on cancer cell lines, suggesting that this compound could be a candidate for further anticancer drug development .

Case Studies and Experimental Data

  • Antioxidant Activity : In vitro studies have shown that this compound significantly reduces oxidative stress markers in cellular models, supporting its role as an antioxidant .
  • Antimicrobial Evaluation : A study involving the extraction of compounds from plant sources revealed that fractions containing this compound effectively inhibited the growth of several bacterial strains, with detailed MIC values provided in Supplementary Table S1 .
  • Anticancer Efficacy : The compound's efficacy against cancer cells was confirmed through various assays, including cell viability tests and apoptosis assays, indicating its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightUnique Features
Methyl NonadecanoateC19H38O2312.53 g/molLacks the methyl group at the 18th carbon
Methyl StearateC18H36O2284.48 g/molShorter carbon chain without branching
Methyl PalmitateC16H32O2256.42 g/molEven shorter chain length
This compound C21H42O2 326.56 g/mol Unique branched structure influencing biological activity

Properties

IUPAC Name

methyl 18-methylnonadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23-3/h20H,4-19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHQIMJNEKWLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336243
Record name methyl 18-methylnonadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65301-91-9
Record name methyl 18-methylnonadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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